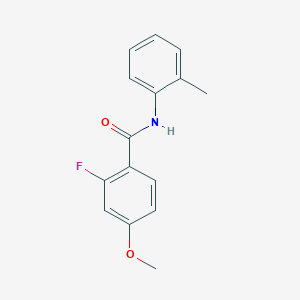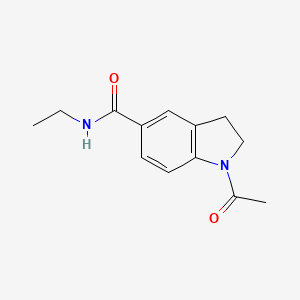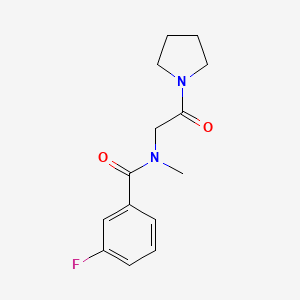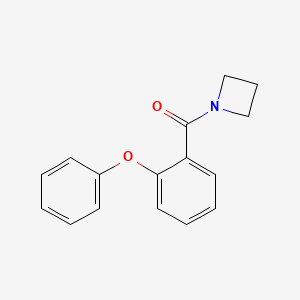
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methoxy-N-(2-methylphenyl)benzamide, also known as FMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMPB belongs to the class of compounds known as benzamides, which are widely used in the pharmaceutical industry as drugs for treating various diseases.
作用機序
The mechanism of action of 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. As mentioned earlier, this compound inhibits the activity of MAO-B, which leads to an increase in dopamine levels in the brain. It has also been shown to inhibit the activity of another enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound may be able to alter the expression of genes that are involved in cancer growth and progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but some of the known effects include:
- Inhibition of cancer cell growth and proliferation
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis (formation of new blood vessels) in tumors
- Inhibition of MAO-B activity, leading to increased dopamine levels in the brain
- Inhibition of HDAC activity, potentially altering gene expression
実験室実験の利点と制限
One advantage of using 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of MAO-B and HDAC, making it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide. Some of these include:
- Further studies on its potential as a cancer treatment, including clinical trials in humans
- Studies on its potential as a treatment for other neurological disorders, such as Alzheimer's disease
- Development of new and more efficient synthesis methods for this compound
- Studies on its safety and toxicity in humans, including studies on its pharmacokinetics and pharmacodynamics
- Studies on its potential as a tool for studying the roles of MAO-B and HDAC in various biological processes.
合成法
The synthesis of 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form this compound.
科学的研究の応用
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to be effective in preventing the formation of new blood vessels in tumors, which is necessary for their growth and spread.
Another area of research is its potential use as a treatment for neurological disorders such as Parkinson's disease. This compound has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that is important for regulating movement and mood, and its depletion is a hallmark of Parkinson's disease.
特性
IUPAC Name |
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-5-3-4-6-14(10)17-15(18)12-8-7-11(19-2)9-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVZECQRRWWSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)



![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)